molecular formula Cu5Zn8 B14726295 copper;zinc CAS No. 12054-32-9

copper;zinc

Cat. No.: B14726295
CAS No.: 12054-32-9
M. Wt: 840.8 g/mol
InChI Key: RRGLJONTFULIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper (Cu) and zinc (Zn) are transition metals with distinct yet complementary roles in industrial, biological, and environmental systems. Copper, with atomic number 29, is a reddish-brown ductile metal known for its high electrical and thermal conductivity. Zinc (atomic number 30) is a bluish-white, diamagnetic metal widely used in galvanization and alloy production. Both elements exhibit variable oxidation states (+1, +2 for Cu; +2 for Zn) and form stable coordination complexes with organic ligands, influencing their reactivity and applications .

Zinc’s ionic radius (0.74 Å) closely matches copper’s (0.73 Å), enabling structural similarities in some salts, such as sulfates and nitrates . Industrially, zinc oxide (ZnO) is a pivotal compound for ceramics, sunscreens, and semiconductors, while copper oxides (CuO, Cu₂O) are utilized in catalysis and antimicrobial products . Biologically, both metals are essential trace elements: copper is critical for electron transport (e.g., cytochrome c oxidase), and zinc stabilizes protein structures (e.g., zinc fingers) and enzymatic activity .

Properties

CAS No.

12054-32-9

Molecular Formula

Cu5Zn8

Molecular Weight

840.8 g/mol

IUPAC Name

copper;zinc

InChI

InChI=1S/5Cu.8Zn

InChI Key

RRGLJONTFULIOV-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn].[Zn]

Origin of Product

United States

Preparation Methods

Reductive Alloying with Copper(II) Oxide

Early methods required heating zinc dust with copper(II) oxide under hydrogen gas at 500°C to form the alloy. This high-temperature process facilitated copper reduction and diffusion into the zinc matrix, producing a reactive powder. However, scalability issues and energy costs limited its practicality.

Acid-Mediated Activation

A more accessible method treats zinc powder with hydrochloric acid and copper(II) sulfate. The acid removes oxide layers from zinc, while copper ions undergo reduction and deposit onto zinc surfaces, creating active sites for subsequent reactions. For example:

  • Procedure : Zinc powder is stirred in 1M HCl, followed by addition of CuSO₄·5H₂O.
  • Outcome : A dark-gray slurry forms, which is washed and dried under inert atmosphere.

Table 1: Zinc-Copper Alloy Synthesis Methods

Method Conditions Copper Content Reactivity Profile
H₂ Reduction 500°C, H₂ atmosphere 5–10% High reactivity, pyrophoric
HCl/CuSO₄ Activation Room temperature, aqueous 2–5% Moderate, stable in slurry
Acetic Acid/Cu(OAc)₂ 80°C, glacial acetic acid 5–8% Reproducible, low oxygen sensitivity

Coprecipitation Techniques for Mixed Copper-Zinc Phases

Homogeneous alkalinization via urea hydrolysis enables the synthesis of mixed basic carbonates and Zn-doped oxides, critical precursors for catalytic materials.

Urea Hydrolysis in Nitrate Solutions

Heating copper-zinc nitrate solutions with urea at 90°C induces gradual pH increase, precipitating amorphous hydroxides that evolve into crystalline phases. The zinc-to-copper ratio (XZn) dictates phase composition:

  • Low XZn (0.06) : Zincian-malachite (Cu,Zn)₂CO₃(OH)₂ and Zn-doped tenorite (CuO) form initially, transitioning to pure tenorite upon aging.
  • Intermediate XZn (0.30–0.50) : Aurichalcite (Cu,Zn)₅(CO₃)₂(OH)₆ dominates, maintaining solution stoichiometry.

Table 2: Phase Evolution in Coprecipitation Systems

XZn Range Initial Phase Aged Phase Zinc Content in Solid
0.06 Amorphous hydroxide Zincian-malachite + tenorite 4.0 mol%
0.30–0.50 Amorphous hydroxide Aurichalcite Matches solution

Organometallic Synthesis of Functionalized Copper-Zinc Reagents

α-Chloroalkyl sulfides serve as substrates for preparing sulfur-stabilized zinc and copper organometallics, enabling functional group tolerance.

Zinc Insertion into Sulfur-Substituted Halides

Treatment of α-chloroalkyl phenyl sulfides with zinc in tetrahydrofuran (THF) yields organozinc intermediates. For example:

  • Substrate : R-CH(Cl)-SPh (R = ester, cyano, or aryl).
  • Conditions : 25°C, 0.5–2 hours under nitrogen.
  • Product : R-CH(ZnCl)-SPh, stable at low temperatures.

Transmetallation to Copper Reagents

Zinc intermediates react with CuCN·2LiCl to form copper organometallics, which undergo cross-coupling with electrophiles like aldehydes and alkyl halides.

Table 3: Organometallic Reagent Applications

Substrate Electrophile Product Yield (%)
PhCH(ZnCl)SPh Benzaldehyde PhCH(OH)CH₂SPh 85
NC-CH(ZnCl)SPh MeI NC-CH(Me)SPh 78

Catalytic Copper-Zinc Materials for CO₂ Hydrogenation

Copper-zinc catalysts for methanol synthesis undergo dynamic structural changes under reaction conditions, as revealed by operando studies.

Pretreatment and Activation

Reduction of Cu/ZnO precursors in hydrogen at 533 K forms copper-zinc alloy (CuZn), which oxidizes to ZnO and metallic Cu under CO₂/H₂ feed.

Zinc Formate as Key Intermediate

Operando XAS and SSITKA-FTIR identify zinc formate (HCOO⁻) as the reactive species, hydrogenated to methanol at the Cu-ZnO interface.

Table 4: Catalyst Performance vs. Pretreatment

Pretreatment Metallic Cu Surface Area (m²/g) Methanol Productivity (mmol/g·h)
H₂ at 673 K 15.2 2.8
CO₂/H₂ at 533 K 14.9 2.7

Analytical Methods for Copper-Zinc Composition Determination

Classical titration methods remain vital for quantifying Cu²⁺ and Zn²⁺ in alloys like brass.

Hydroxide Precipitation Titration

Sequential precipitation of Cu(OH)₂ (pH ~5) and Zn(OH)₂ (pH ~6.5) allows indirect quantification via NaOH titration.

Complexometric Titration with EDTA

Total metal content is determined by EDTA titration, with masking agents like thiosulfate isolating Zn²⁺.

Table 5: Titration Methods Comparison

Method Endpoint Detection Cu²⁺ Error (%) Zn²⁺ Error (%)
Hydroxide precipitation pH electrode ±1.2 ±1.5
EDTA with masking Eriochrome Black T ±0.8 ±0.9

Recent Advances in Copper-Zinc Complex Synthesis

Azo dye ligands facilitate the synthesis of octahedral Cu(II) and Zn(II) complexes with applications in dye-sensitized materials.

Azo Ligand Coordination

4,5-Diphenylimidazole-based azo dyes react with CuCl₂·2H₂O or ZnCl₂ in ethanol, yielding colored complexes.

Table 6: Azo Complex Properties

Complex Color Melting Point (°C) Yield (%)
[Cu(A)Cl₂] Purple 233–235 53
[Zn(A)Cl₂] Red 274–276 50

Chemical Reactions Analysis

Redox Reactions: Displacement and Oxidation States

Zinc acts as a stronger reducing agent than copper, enabling direct redox reactions in aqueous solutions.

Key Reactions:

  • Zn + CuSO₄ → Cu + ZnSO₄

    • Zinc displaces copper(II) ions, forming metallic copper and zinc sulfate .

    • Observations : Blue Cu²⁺ solution fades; zinc darkens as Cu deposits .

  • Cu + ZnSO₄ → No Reaction

    • Copper cannot displace zinc due to its lower reduction potential .

ReactionOxidizing AgentReducing AgentObservation
Zn + Cu²⁺ → Zn²⁺ + CuCu²⁺ZnBlue → colorless solution; Cu deposition
Cu + Zn²⁺ → No ReactionZn²⁺No visible change

Thermodynamic Drivers:

  • Zinc’s lower reduction potential (–0.76 V vs. SHE) compared to copper’s (+0.34 V) drives spontaneous electron transfer .

Reaction Pathway:

  • Cu-Zn Alloy Formation :

    • Under H₂ reduction, ZnO and Cu form a Cu-Zn alloy .

  • Oxidative Leaching :

    • CO₂ oxidizes the alloy, producing Zn formate (HCOO⁻) intermediates and metallic Cu .

  • Methanol Formation :

    • Zn formate reacts with H₂ to yield methanol (CH₃OH) .

Catalyst Performance Data:

Catalyst StructureKey IntermediateMethanol Productivity (μmol/g·h)Reference
Cu-Zn AlloyZn Formate250–300
Cu/ZnO InterfaceHCOO⁻320–350

Operando Insights:

  • XAS/XRD : Cu-Zn alloy oxidizes to ZnO and metallic Cu under CO₂/H₂, creating reactive interfaces .

  • SSITKA-FTIR : Zinc formate is the primary intermediate .

Reaction of Zn with CuO:

  • Exothermic Reaction : Zn(s) + CuO(s) → ZnO(s) + Cu(s) (ΔH < 0) .

    • Observations : Glowing reaction front; ZnO is yellow when hot, white when cooled .

Copper Recovery Cycle (Lab Procedure) :

  • Oxidation : Cu → Cu(NO₃)₂ (using HNO₃).

  • Precipitation : Cu(OH)₂ forms at high pH.

  • Dehydration : CuO produced via heating.

  • Reduction : CuO + H₂SO₄ → CuSO₄; CuSO₄ + Zn → Cu + ZnSO₄.

StepReaction TypeYield (%)Notes
Cu → CuORedox~85Includes acid-base steps
CuO → CuRedox~92Zn used as reducing agent

Methanol Steam Reforming (MSR) on Cu/ZnO :

  • Cu Sites : Weak H adsorption limits H₂O dissociation, favoring formaldehyde.

  • Cu/ZnO Interface : Promotes H₂O and CH₃OH activation, yielding CO₂ and H₂.

SiteActivity (TOF, s⁻¹)Product Selectivity
Metallic Cu0.05Formaldehyde (70%)
Cu/ZnO Interface0.12CO₂ (85%)

Industrial and Environmental Relevance

  • Methanol Synthesis : Cu-ZnO-Al₂O₃ catalysts account for >90% of global methanol production .

  • Waste Recovery : Zn-mediated Cu recovery from solutions achieves >90% efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Parameter Copper Compounds Zinc Compounds
Common Oxidation State +1, +2 +2
Stable Isotopes ² (⁶³Cu, ⁶⁵Cu) ⁵ (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn)
Ionic Radius (Å) 0.73 (Cu²⁺) 0.74 (Zn²⁺)
Key Industrial Forms CuO, CuSO₄, Cu(OH)₂ ZnO, ZnSO₄, ZnCl₂
Thermal Stability Higher decomposition temps Moderate stability

Copper compounds often exhibit stronger oxidative activity due to variable oxidation states, whereas zinc compounds are more chemically inert . For example, copper sulfate (CuSO₄) readily participates in redox reactions, while zinc sulfate (ZnSO₄) primarily acts as a Lewis acid catalyst .

Coordination Chemistry and Structural Diversity

  • Ligand Preferences: Copper favors nitrogen-donor ligands (e.g., amines, imidazoles) and forms Jahn-Teller distorted complexes . Zinc prefers sulfur- and oxygen-donor ligands (e.g., thiols, carboxylates), adopting tetrahedral or octahedral geometries .
  • Biological Complexes :

    • Copper complexes with dicarboxylic acids (e.g., fumaric acid) show anticancer activity via ROS generation .
    • Zinc-Schiff base complexes exhibit superoxide dismutase (SOD)-like activity, scavenging free radicals .

Q & A

Basic: What experimental methodologies are recommended for assessing copper-zinc interactions in enzymatic systems?

Answer: To study enzymatic interactions, employ in vitro assays with purified metalloenzymes (e.g., superoxide dismutase for Cu/Zn) under controlled redox conditions. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal ion incorporation and atomic absorption spectroscopy (AAS) to monitor displacement effects. Include negative controls (e.g., metal-free buffers) and validate results via kinetic analysis of enzyme activity .

Basic: How can researchers differentiate between competitive and synergistic effects of copper and zinc in biological systems?

Answer: Design dose-response experiments with varying molar ratios of Cu:Zn (e.g., 1:1, 1:10, 10:1). Use isothermal titration calorimetry (ITC) to measure binding affinities and synchrotron X-ray fluorescence imaging to map spatial co-localization in tissues. Statistical modeling (e.g., ANOVA with post-hoc Tukey tests) can identify significant deviations from additive effects .

Advanced: How should contradictory data on copper-zinc bioavailability in human trials be resolved?

Answer: Address discrepancies by standardizing protocols:

  • Use double-blind, crossover designs with matched cohorts for age, sex, and baseline nutrient status.
  • Measure serum/plasma levels via AAS/ICP-MS at consistent timepoints post-administration.
  • Apply mixed-effects models to account for inter-individual variability and confounders (e.g., dietary intake). Cross-validate findings with stable isotope tracers (⁶⁵Cu, ⁶⁷Zn) .

Advanced: What strategies mitigate interference between copper and zinc in spectroscopic analysis?

Answer: Optimize sample preparation:

  • Chelate metals with EDTA to prevent cross-reactivity, then release via acid digestion.
  • Use high-resolution ICP-MS with collision/reaction cells (e.g., He/H₂ modes) to resolve isotopic overlaps (⁶⁴Zn vs. ⁶⁴Ni). Validate with certified reference materials (NIST SRM 1577c) and spike recovery tests .

Basic: What are the key criteria for selecting model organisms in copper-zinc toxicity studies?

Answer: Prioritize organisms with conserved metal homeostasis pathways (e.g., Drosophila melanogaster for genetic screens, zebrafish for developmental toxicity). Ensure physiological relevance by matching tissue-specific metal concentrations to human analogs. Include positive controls (e.g., Zn-deficient diets) and measure biomarkers like metallothionein expression .

Advanced: How can co-occurrence analysis identify emerging trends in copper-zinc research?

Answer: Apply bibliometric tools (VOSviewer, CiteSpace) to map keyword clusters from PubMed/Scopus datasets. Set thresholds (e.g., ≥8 occurrences) to filter noise. Recent studies highlight clusters like "Cu/Zn-SOD in neurodegenerative diseases" and "nanoparticle-mediated metal delivery." Cross-reference with NIH Reporter grants to prioritize funding gaps .

Advanced: What experimental designs address conflicting data on Cu/Zn ratios in hypertension studies?

Answer: Implement longitudinal cohort studies with repeated measures (e.g., triplicate blood pressure readings over weeks) to reduce intra-subject variability. Stratify participants by genetic polymorphisms (e.g., ACE I/D, AT1R) affecting metal metabolism. Use path analysis to disentangle direct/indirect effects of Cu/Zn on vascular endpoints .

Basic: What analytical techniques are optimal for quantifying environmental copper-zinc contamination?

Answer: Combine field sampling (e.g., groundwater coring) with lab-based methods:

  • X-ray diffraction (XRD) for speciation analysis (e.g., Cu²⁺ vs. CuO).
  • Diffusive gradients in thin films (DGT) for in-situ bioavailability assessment.
  • Geo-statistical interpolation (kriging) to map spatial contamination patterns .

Advanced: How do researchers validate computational models of Cu/Zn alloy corrosion?

Answer: Use density functional theory (DFT) to simulate surface oxidation, then correlate with experimental data from electrochemical impedance spectroscopy (EIS). Validate via accelerated aging tests (e.g., salt spray chambers) and cross-section SEM-EDS to quantify oxide layer composition .

Advanced: What frameworks structure research questions on copper-zinc interactions in neurodegeneration?

Answer: Apply the PICO framework:

  • Population : Patients with Alzheimer’s disease (APOE ε4 carriers).
  • Intervention : Dietary Zn supplementation.
  • Comparison : Cu chelators (e.g., clioquinol).
  • Outcome : Amyloid-β plaque reduction via PET imaging.
    Refine hypotheses using systematic reviews (PRISMA guidelines) .

Methodological Notes

  • Data Validation : Replicate experiments across ≥3 independent trials with blinded analysis to reduce bias .
  • Contradiction Resolution : Use Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies .
  • Ethical Compliance : Adhere to NIH guidelines for human/animal studies (IRB/IACUC protocols) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.